molecular formula C20H26N2O B2405170 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide CAS No. 852138-03-5

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2405170
CAS No.: 852138-03-5
M. Wt: 310.441
InChI Key: LWCYZXBYZAYLLW-UHFFFAOYSA-N
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Description

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide is a chemical compound that has garnered attention for its potential applications in various fields, including environmental science and medicine. This compound is characterized by its unique structure, which includes a carbazole backbone and a cyclohexanecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide typically involves the reaction of a carbazole derivative with a cyclohexanecarboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of materials for environmental remediation, such as the removal of pollutants from wastewater

Mechanism of Action

The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    N-phenylcarbazole: A compound with a similar carbazole backbone but different functional groups.

    Cyclohexanecarboxamide derivatives: Compounds with similar cyclohexanecarboxamide groups but different substituents on the carbazole ring.

Uniqueness

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide is unique due to its specific combination of a carbazole backbone and a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-20(15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)22-19/h10-12,15,22H,1-9,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCYZXBYZAYLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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